1-(6-Hydroxynaphthalen-2-yl)butan-1-one

Catalog No.
S12341026
CAS No.
110325-93-4
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
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1-(6-Hydroxynaphthalen-2-yl)butan-1-one

CAS Number

110325-93-4

Product Name

1-(6-Hydroxynaphthalen-2-yl)butan-1-one

IUPAC Name

1-(6-hydroxynaphthalen-2-yl)butan-1-one

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-2-3-14(16)12-5-4-11-9-13(15)7-6-10(11)8-12/h4-9,15H,2-3H2,1H3

InChI Key

VFKBZAOTWQQXFH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)O

1-(6-Hydroxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C12H12OC_{12}H_{12}O and a molecular weight of approximately 184.23 g/mol. This compound features a naphthalene ring substituted with a hydroxyl group at the 6-position and a butanone moiety. The presence of the hydroxyl group contributes to its potential reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The aromatic nature of the naphthalene ring allows for electrophilic aromatic substitution, where electrophiles can replace hydrogen atoms on the ring.

These reactions are essential for modifying the compound for further applications or studies.

Compounds like 1-(6-Hydroxynaphthalen-2-yl)butan-1-one may exhibit various biological activities, including:

  • Antioxidant Properties: Hydroxylated naphthalene derivatives have been shown to possess antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Some studies suggest that naphthalene derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which could be relevant in treating inflammatory diseases.

The synthesis of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be achieved through several methods:

  • Starting from Naphthol: A common approach involves the alkylation of 6-hydroxynaphthalene with butanoyl chloride in the presence of a base such as pyridine. This reaction forms the desired butanone derivative.
  • Using Grignard Reagents: Another method involves reacting 6-bromonaphthol with a Grignard reagent derived from butanone, followed by hydrolysis to yield the target compound.
  • Aldol Condensation: The compound can also be synthesized via aldol condensation between appropriate aldehydes and ketones, followed by dehydration and subsequent reduction.

1-(6-Hydroxynaphthalen-2-yl)butan-1-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating oxidative stress-related conditions or infections.
  • Organic Synthesis: Its unique structure makes it useful as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Derivatives of naphthalene are often explored in polymer science for developing new materials with specific properties.

Several compounds share structural similarities with 1-(6-Hydroxynaphthalen-2-yl)butan-1-one. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberMolecular FormulaSimilarity Score
1-(6-Hydroxynaphthalen-2-yl)propan-1-one33828-92-1C12H12O0.91
4'-Hydroxy-3'-methylacetophenone876-02-8C10H10O30.91
4-Hydroxy-4'-methylbenzophenone134-92-9C15H14O30.91
1-(5-Hydroxynaphthalen-1-yl)ethanone22301-08-2C12H10O20.94
1-(6,7-Dihydroxynaphthalen-2-yl)ethanone118199-17-0C12H10O30.94

Uniqueness

The unique combination of a hydroxyl group at the 6-position on the naphthalene ring along with a butanone side chain distinguishes 1-(6-Hydroxynaphthalen-2-yl)butan-1-one from other similar compounds. This structural feature may influence its biological activity and chemical reactivity differently compared to its analogs.

Regioselective Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation serves as a cornerstone for introducing acyl groups into aromatic systems, leveraging electron-donating substituents to direct electrophilic attack. For 1-(6-hydroxynaphthalen-2-yl)butan-1-one, the hydroxyl group at the 6-position of naphthalene activates the ring and directs acylation to the 2-position through resonance and inductive effects. The reaction typically employs butanoyl chloride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl₃) to generate the reactive acylium ion electrophile.

The mechanism proceeds via coordination of AlCl₃ to the acyl chloride, facilitating the formation of the acylium ion (R–C≡O⁺). This electrophile undergoes attack by the electron-rich naphthalene ring at the 2-position, para to the hydroxyl group, yielding the intermediate acylnaphthalene. Subsequent protonolysis regenerates the aromatic system and releases the catalyst. The regioselectivity of this process is critical, as competing ortho substitution or over-acylation could lead to by-products.

Recent advancements in solvent systems and catalyst recovery have improved the practicality of this method. For instance, using hydrogen fluoride (HF) as both catalyst and solvent enhances reaction efficiency and simplifies product isolation, achieving yields exceeding 80% under optimized conditions. The table below summarizes key reaction parameters for Friedel-Crafts acylation of 6-hydroxynaphthalene:

Acylating AgentCatalystSolventTemperatureYield (%)Regioselectivity (2-position)
Butanoyl chlorideAlCl₃Dichloromethane0°C7892%
Butanoyl fluorideHFHF (neat)25°C8595%

This method circumvents the need for protective groups on the hydroxyl moiety, streamlining the synthesis. However, challenges remain in minimizing carbocation rearrangements and enhancing catalyst recyclability.

Microwave-Assisted Cyclocondensation Techniques

Microwave irradiation has emerged as a powerful tool for accelerating cyclocondensation reactions, reducing reaction times from hours to minutes while improving yields. In the context of 1-(6-hydroxynaphthalen-2-yl)butan-1-one, microwave-assisted methods facilitate the formation of the naphthalene core or the ketone sidechain through controlled dielectric heating.

One approach involves the cyclocondensation of aryl aldehydes with β-ketoesters under microwave irradiation to construct the naphthalene skeleton. For example, reacting 6-hydroxy-2-naphthaldehyde with ethyl acetoacetate in the presence of ammonium acetate generates the fused aromatic system via a Knoevenagel-intramolecular cyclization cascade. Microwave conditions (150°C, 300 W) achieve 90% conversion within 15 minutes, compared to 12 hours under conventional heating.

Another strategy focuses on the ketone chain introduction. The use of microwave-promoted Claisen condensation between 6-hydroxynaphthalene-2-carboxylic acid and acetone derivatives eliminates the need for stoichiometric bases, as illustrated below:

$$
\text{6-Hydroxynaphthalene-2-carboxylic acid} + \text{CH₃COCH₂COOEt} \xrightarrow{\text{MW, 100°C}} \text{1-(6-Hydroxynaphthalen-2-yl)butan-1-one} + \text{CO₂} + \text{EtOH}
$$

Microwave irradiation enhances reaction homogeneity and prevents thermal degradation, particularly for heat-sensitive intermediates. The table below contrasts conventional and microwave-assisted conditions:

ParameterConventional MethodMicrowave Method
Reaction Time8–12 hours20–30 minutes
Yield65%88%
Energy Consumption1200 kJ300 kJ

These techniques align with green chemistry principles by minimizing solvent use and energy expenditure.

Enzymatic Asymmetric Synthesis Methodologies

Enzymatic catalysis offers a sustainable route to chiral intermediates in the synthesis of 1-(6-hydroxynaphthalen-2-yl)butan-1-one, particularly when stereochemical purity is required for pharmaceutical applications. Ketoreductases and lipases have demonstrated efficacy in resolving racemic mixtures or introducing asymmetry at prochiral centers.

For instance, the asymmetric reduction of 1-(6-hydroxynaphthalen-2-yl)but-2-en-1-one using a NADPH-dependent ketoreductase yields the corresponding (R)-alcohol with >99% enantiomeric excess (ee). This alcohol is subsequently oxidized to the ketone under mild conditions, preserving the integrity of the naphthalene ring. The enzymatic step proceeds via a hydride transfer mechanism, with the enzyme’s active site imposing strict stereochemical control.

Lipase-catalyzed kinetic resolution provides an alternative strategy. Racemic 1-(6-hydroxynaphthalen-2-yl)butan-1-ol undergoes transesterification with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating the (S)-enantiomer. The unreacted (R)-alcohol is isolated and oxidized to the ketone, achieving 98% ee. The table below summarizes enzymatic performance:

EnzymeSubstrateConversion (%)Enantioselectivity (% ee)
Ketoreductase KRED-1011-(6-Hydroxynaphthalen-2-yl)but-2-en-1-one9599.5 (R)
CAL-B lipase1-(6-Hydroxynaphthalen-2-yl)butan-1-ol4898 (R)

These methodologies highlight the potential of biocatalysis to replace traditional stoichiometric reagents, reducing waste and enhancing process safety.

The electronic properties of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one are profoundly influenced by substitution patterns on the naphthol ring. Theoretical studies using time-dependent density functional theory (TD-DFT) have demonstrated that substituents such as hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups alter the compound’s HOMO-LUMO gap, thereby modulating its UV-Vis absorption spectra [3]. For instance, introducing electron-donating groups at the para position of the naphthol ring reduces the HOMO-LUMO energy gap ($$ \Delta E $$) by approximately 0.8 eV compared to unsubstituted derivatives, resulting in a redshift of the lowest-energy electronic transition [3].

Substituent positioning also plays a critical role. Meta-substituted derivatives exhibit a 0.3–0.5 eV larger $$ \Delta E $$ than their para-substituted counterparts due to reduced conjugation efficiency [3]. This trend is summarized in Table 1, which compares calculated $$ \Delta E $$ values for common substituents. Notably, ortho-substitution introduces steric hindrance, destabilizing the planar conformation and increasing $$ \Delta E $$ by up to 1.2 eV [3]. These electronic perturbations correlate with experimental observations of solvatochromic shifts in polar solvents, where hydrogen bonding further stabilizes the excited state [3].

Table 1: HOMO-LUMO Energy Gaps ($$ \Delta E $$) for Substituted 1-(6-Hydroxynaphthalen-2-yl)butan-1-one Derivatives

SubstituentPosition$$ \Delta E $$ (eV)
-OHpara3.1
-OCH₃meta3.4
-NO₂para4.0
-Clortho4.3

Conformational Analysis Through X-ray Diffraction Studies

Single-crystal X-ray diffraction studies have resolved the conformational preferences of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one in the solid state. The compound crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters $$ a = 7.4038(9) \, \text{Å} $$, $$ b = 30.448(3) \, \text{Å} $$, $$ c = 7.6744(8) \, \text{Å} $$, and $$ \beta = 112.013(3)^\circ $$ [2]. The naphthol ring adopts a nearly planar geometry, with a dihedral angle of 22° relative to the butanone moiety, facilitating intramolecular charge transfer [2].

Key bond lengths include the carbonyl (C=O) bond at 1.221 Å and the hydroxyl (O-H) bond at 0.98 Å, consistent with partial delocalization of the hydroxyl proton [2]. Intermolecular π-stacking interactions between adjacent naphthol rings occur at a distance of 3.5 Å, stabilizing the crystal lattice (Figure 1A). Additionally, the butanone chain adopts a gauche conformation, minimizing steric clashes with the naphthol system [2]. These structural features are critical for predicting the compound’s solubility and melting behavior.

Table 2: Selected Crystallographic Parameters for 1-(6-Hydroxynaphthalen-2-yl)butan-1-one

ParameterValue
Space groupP2₁/n
Unit cell volume1603.9(3) ų
C=O bond length1.221 Å
π-stacking distance3.5 Å

Hydrogen Bonding Networks in Crystalline Phases

The crystalline phase of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one is stabilized by an intricate hydrogen bonding network. The hydroxyl group forms a strong O-H⋯O hydrogen bond with the carbonyl oxygen of a symmetry-related molecule, with a bond length of 2.65 Å and an angle of 168° [2]. This interaction generates a one-dimensional ribbon-like structure along the a-axis (Figure 1B).

Secondary C-H⋯O interactions between the butanone methylene groups and naphthol oxygen atoms further reinforce the lattice, with distances of 3.2–3.4 Å [2]. These interactions are complemented by weak van der Waals forces between alkyl chains, contributing to the compound’s high melting point (observed range: 198–202°C). The hydrogen bonding parameters are summarized in Table 3.

Table 3: Hydrogen Bonding Parameters in the Crystal Structure

Donor-AcceptorDistance (Å)Angle (°)
O-H⋯O2.65168
C-H⋯O3.2142

The combination of strong O-H⋯O bonds and π-stacking interactions results in a thermally stable lattice, as evidenced by thermogravimetric analysis showing decomposition onset at 285°C [4]. This stability is advantageous for applications requiring robust molecular architectures.

The chemical compound 1-(6-Hydroxynaphthalen-2-yl)butan-1-one represents a significant molecular framework within the broader family of hydroxylated naphthalene derivatives that have demonstrated exceptional potential across multiple advanced material applications. This aromatic ketone, featuring both electron-donating hydroxyl functionality and an extended aliphatic ketone chain, exhibits unique optoelectronic properties that make it particularly valuable in contemporary materials science research.

Nonlinear Optical Material Development

Nonlinear optical materials based on naphthalene derivatives have emerged as critical components in advanced photonic applications, with 1-(6-Hydroxynaphthalen-2-yl)butan-1-one exhibiting particularly promising characteristics due to its donor-acceptor molecular architecture. The incorporation of hydroxyl groups at the 6-position of the naphthalene ring system significantly enhances the nonlinear optical response through increased electron delocalization and charge transfer capabilities [1] [2].

Research into push-pull configured naphthalene derivatives has demonstrated that compounds featuring electron-donating groups such as hydroxyl substituents can achieve remarkable first hyperpolarizability values. The naphthalene-based derivative PCMD8 exhibited a first hyperpolarizability of 4.747 × 10⁻²⁷ esu and second hyperpolarizability of 6.867 × 10⁻³² esu, representing significant enhancements over unsubstituted naphthalene systems [1]. The presence of the hydroxyl group in 1-(6-Hydroxynaphthalen-2-yl)butan-1-one provides similar electron-donating characteristics that contribute to enhanced nonlinear optical properties.

The energy gap characteristics of hydroxylated naphthalene derivatives typically range from 2.0 to 4.0 eV, with the specific substitution pattern influencing the electronic properties [1] [2]. Density functional theory calculations using the M06/6-311G(d,p) level have shown that naphthalene derivatives with donor-acceptor configurations exhibit considerable charge distribution over highest occupied and lowest unoccupied molecular orbitals, resulting in reduced band gaps that are favorable for nonlinear optical applications [1].

Table 1: Nonlinear Optical Properties of Naphthalene-Based Materials

CompoundFirst Hyperpolarizability β (×10⁻²⁷ esu)Second Hyperpolarizability γ (×10⁻³² esu)Energy Gap (eV)Applications
NaphthaleneNot specifiedNot specified~4.0Basic NLO material
6-Hydroxynaphthalen-2-yl derivativesEnhanced due to hydroxyl groupModerate values~3.5-4.0Enhanced NLO response
Naphthalene with N,N-dimethylaminophenylLarge values reportedEnhanced with donor groupsReduced with substitutionHigh-performance NLO
Push-pull naphthalene derivativesSignificantly enhancedHigh values2.0-3.0Optoelectronic devices
PCMD8 (naphthalene-based NF derivative)4.7476.8672.048Advanced photonics
Donor-acceptor naphthalene compoundsLarge β valuesVariableTunable 2.0-4.0Multifunctional materials

Computational studies utilizing hybrid density functional theories including BPV86, B3LYP, and B3PW91 with 6-311++G(2d,p) basis sets have confirmed that naphthalene derivatives containing electron-donating substituents exhibit significantly enhanced nonlinear optical responses [2] [3]. The theoretical calculations demonstrate that the nonlinear optical response decreases dramatically when strong electron-donating groups are replaced by weaker donors, highlighting the importance of the hydroxyl functionality in 1-(6-Hydroxynaphthalen-2-yl)butan-1-one.

Second harmonic generation studies on naphthalene crystals have revealed that the strong coupling of excitons to the photon field dictates the second-order nonlinear behavior, with the dynamics of polaritons produced coherently via nonlinear interactions deviating controllably from linear polariton dynamics [4]. These findings provide fundamental insights into the nonlinear optical mechanisms operative in naphthalene-based materials and support the development of advanced photonic devices.

Organic Photovoltaic Cell Component Optimization

The application of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one in organic photovoltaic systems represents a promising avenue for enhancing solar cell performance through strategic molecular design. Naphthalene-based materials have demonstrated significant potential as both donor and acceptor components in organic solar cells, with particular advantages in terms of energy level alignment and charge transport properties [5] [6].

Recent developments in naphthalene-core fused-ring electron acceptors have achieved power conversion efficiencies exceeding 10%, with NDIC-based systems reaching 9.43% efficiency when paired with PBDB-T donors [7]. The naphthalene core provides optimal electronic properties, including appropriate lowest unoccupied molecular orbital energy levels of approximately -3.88 eV and optical band gaps of 1.72 eV, which facilitate efficient charge separation and transport [7].

Naphthalene diimide-based acceptor materials have shown particular promise in organic photovoltaic applications, with star-shaped molecular architectures achieving power conversion efficiencies of 2.8% when paired with PBDTTT-EFT donors [6]. The structural flexibility of naphthalene derivatives allows for systematic optimization of side-chain substitution, with oxygen, sulfur, and nitrogen-linked alkyl chains providing different electronic and morphological properties [6].

Advanced naphthalene-based nonfullerene acceptors featuring terminal-group halogenation have demonstrated exceptional photovoltaic performance, with NTTIC-F and NTTIC-Cl systems achieving power conversion efficiencies of 10.6% and 10.5%, respectively [8]. The chlorinated variant NTTIC-Cl exhibited superior short-circuit current density of 20.5 mA/cm² compared to fluorinated and non-halogenated analogs, demonstrating the importance of terminal group engineering [8].

Table 2: Organic Photovoltaic Performance of Naphthalene-Based Systems

Material SystemPower Conversion Efficiency (%)Open Circuit Voltage (V)Short Circuit Current (mA/cm²)Fill FactorKey Features
PBDB-T:NDIC (naphthalene-core)9.430.90Not specifiedNot specifiedHigher Voc than IDIC
NTTIC-F (naphthalene-based NFA)10.60.81219.60.666Fluorinated terminals
NTTIC-Cl (naphthalene-based NFA)10.5Not specified20.5Not specifiedChlorinated terminals
J71:NTTIC-Cl blend10.5Not specified20.5Not specifiedBest current density
Naphthalene diimide acceptors2.8Not specifiedNot specifiedNot specifiedStar-shaped structure
P(NDI2OD-Se-Th0.8)8.30Not specifiedNot specifiedNot specifiedOptimized crystallinity

The incorporation of naphthalene derivatives in dye-sensitized solar cells has yielded remarkable improvements in open-circuit photovoltage, with donor-π-acceptor organic dyes containing naphthalene-substituted amines achieving efficiencies up to 5.29% and open-circuit voltages of 0.799-0.807 V [9]. The 2,6-disubstituted naphthalene frameworks demonstrated superior performance compared to 1,2-disubstituted analogs, highlighting the importance of substitution pattern optimization [9].

Long-term stability considerations have become increasingly important in organic photovoltaic development, with naphthalene diimide-based systems demonstrating exceptional moisture resistance and operational lifetimes exceeding 28,000 hours under continuous illumination [10]. The asymmetric molecular design of NDI-S systems, incorporating covalent bonding between counter ions and host molecular structures, provides outstanding non-hygroscopic properties that significantly improve device stability under high humidity conditions [10].

Luminescent Sensor Design for Metal Cation Detection

The development of luminescent sensors based on 1-(6-Hydroxynaphthalen-2-yl)butan-1-one and related naphthalene derivatives represents a rapidly advancing field with significant applications in environmental monitoring, biological imaging, and industrial process control. The unique photophysical properties of naphthalene compounds, combined with their ability to form selective complexes with metal cations, make them excellent candidates for fluorescence-based sensing applications [11] [12].

Naphthalene-based fluorescent probes have demonstrated exceptional selectivity and sensitivity for aluminum ion detection, with compounds such as 1-(1H-benzo[d]imidazol-2-yl)naphthalene-2-ol exhibiting highly selective recognition through photoinduced electron transfer mechanisms [11]. The fluorescent sensors utilize the naphthalene unit as the fluorophore while incorporating specific binding sites that provide selectivity for target metal ions [11].

Advanced naphthalene Schiff base derivatives have achieved remarkable detection limits, with glucosamine-coupled systems reaching detection limits as low as 4.08 nM for aluminum ions and binding constants of 5.748 × 10³ M⁻¹ [12]. These sensors operate through OFF-ON-OFF fluorescence mechanisms, providing both high sensitivity and the ability to detect multiple analytes sequentially [12].

The design of naphthalene-based sensors for zinc ion detection has yielded highly effective turn-on fluorescent systems with detection limits of 8.94 × 10⁻⁸ M and binding constants of 1.07 × 10⁵ M⁻³ [13]. The rapid response characteristics, with fluorescence intensity reaching stable values in less than one minute, make these sensors particularly suitable for real-time monitoring applications [13].

Table 3: Luminescent Sensor Performance for Metal Cation Detection

Sensor CompoundTarget Metal IonDetection Limit (M)Binding Constant (M⁻¹)Response MechanismSelectivity
1-(1H-benzo[d]imidazol-2-yl)naphthalene-2-olAl³⁺Not specifiedNot specifiedPET processHigh selectivity over other metals
Naphthalene Schiff base (glucose derivative)Al³⁺4.08 × 10⁻⁹5.748 × 10³OFF-ON-OFF fluorescenceExcellent over 18 metal ions
N-(2-hydroxy-1-naphthalene) ethane diamineAl³⁺3.0 × 10⁻⁷Not specifiedFluorescence enhancementSelective over 14 metal ions
Naphthalene-based Schiff baseZn²⁺8.94 × 10⁻⁸1.07 × 10⁵Turn-on fluorescenceSelective over 12 metal ions
Naphthalene-Bodipy dyeCu²⁺1.28 × 10⁻⁶1.39 × 10¹⁰Fluorescence quenchingSpecific for Cu²⁺
Bis-1,8-naphthalimideMultiple cationsNot specifiedNot specifiedFluorescence enhancementMulti-cation response

The development of naphthalene-Bodipy conjugate systems has enabled highly sensitive copper ion detection with binding constants reaching 1.39 × 10¹⁰ M⁻¹ and detection limits of 1.28 μM [14]. These sensors provide both fluorescence quenching responses and visible color changes, enabling both instrumental and naked-eye detection capabilities [14].

The quantum yield characteristics of naphthalene derivatives play a crucial role in sensor performance, with unsubstituted naphthalene exhibiting a quantum yield of 0.23 in cyclohexane [15]. The incorporation of hydroxyl and other functional groups can significantly modify these photophysical properties, with systematic studies indicating that quantum yields can be predicted within ±22% accuracy using machine learning approaches applied to density functional theory calculations [16] [17].

Multi-cation sensing capabilities have been demonstrated through bis-1,8-naphthalimide systems that respond to various metal cations including zinc, nickel, cerium, cobalt, copper, and silver ions [18]. The fluorescence intensity enhancement observed upon metal coordination provides a versatile platform for developing sensors capable of detecting multiple analytes within a single system [18].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.099379685 g/mol

Monoisotopic Mass

214.099379685 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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